2-(3,5-Dimethyl-4-methoxybenzoyl)furan
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Overview
Description
2-(3,5-Dimethyl-4-methoxybenzoyl)furan is an organic compound with the molecular formula C({14})H({14})O(_{3}). This compound is characterized by a furan ring substituted with a benzoyl group that contains additional methyl and methoxy groups. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethyl-4-methoxybenzoyl)furan typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethyl-4-methoxybenzoic acid and furan.
Activation of the Carboxylic Acid: The carboxylic acid group of 3,5-dimethyl-4-methoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The activated carboxylic acid is then coupled with furan under mild conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the reagents and control the reaction conditions efficiently.
Optimization of Reaction Parameters: Optimizing temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Dimethyl-4-methoxybenzoyl)furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH(_{4})) can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Formation of 3,5-dimethyl-4-methoxybenzoic acid.
Reduction: Formation of 2-(3,5-dimethyl-4-methoxybenzyl)furan.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
2-(3,5-Dimethyl-4-methoxybenzoyl)furan has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-4-methoxybenzoyl)furan depends on its specific application:
Biological Activity: If the compound exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function.
Pharmacological Effects: In drug development, the compound may target specific receptors or enzymes in the body, modulating their activity to achieve a therapeutic effect.
Comparison with Similar Compounds
2-(3,5-Dimethyl-4-hydroxybenzoyl)furan: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(3,5-Dimethylbenzoyl)furan: Lacks the methoxy group, affecting its chemical properties and reactivity.
Uniqueness: 2-(3,5-Dimethyl-4-methoxybenzoyl)furan is unique due to the presence of both methyl and methoxy groups on the benzoyl moiety, which can influence its reactivity and interactions in chemical and biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
furan-2-yl-(4-methoxy-3,5-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9-7-11(8-10(2)14(9)16-3)13(15)12-5-4-6-17-12/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMVRTUFSROYAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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